molecular formula C11H10FNO B7968023 2-(6-Fluoroquinolin-2-yl)ethanol

2-(6-Fluoroquinolin-2-yl)ethanol

Cat. No.: B7968023
M. Wt: 191.20 g/mol
InChI Key: CWJGMWAWDVEDML-UHFFFAOYSA-N
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Description

2-(6-Fluoroquinolin-2-yl)ethanol: is an organic compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(6-Fluoroquinolin-2-yl)ethanol typically begins with commercially available 6-fluoroquinoline.

    Grignard Reaction: One common method involves the Grignard reaction. 6-Fluoroquinoline is reacted with ethylmagnesium bromide in an anhydrous ether solvent to form the intermediate this compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield the final product. The reaction conditions often include a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(6-Fluoroquinolin-2-yl)ethanol can undergo oxidation to form 2-(6-fluoroquinolin-2-yl)acetaldehyde or 2-(6-fluoroquinolin-2-yl)acetic acid.

    Reduction: The compound can be reduced to form 2-(6-fluoroquinolin-2-yl)ethane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

    Oxidation: 2-(6-Fluoroquinolin-2-yl)acetic acid.

    Reduction: 2-(6-Fluoroquinolin-2-yl)ethane.

    Substitution: 2-(6-Fluoroquinolin-2-yl)ethyl chloride.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms.

Medicine

    Drug Development: Investigated for its potential use in developing drugs for treating infections and other diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism by which 2-(6-Fluoroquinolin-2-yl)ethanol exerts its effects involves:

    Molecular Targets: It may target bacterial enzymes or receptors, disrupting their normal function.

    Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloroquinolin-2-yl)ethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-(6-Bromoquinolin-2-yl)ethanol: Contains a bromine atom in place of fluorine.

    2-(6-Methylquinolin-2-yl)ethanol: Features a methyl group instead of a halogen.

Uniqueness

    Chemical Stability: The presence of the fluorine atom enhances the compound’s stability compared to its chloro and bromo analogs.

    Biological Activity: Fluorine substitution often increases the compound’s biological activity, making it more effective in its applications.

2-(6-Fluoroquinolin-2-yl)ethanol stands out due to its unique combination of stability and activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(6-fluoroquinolin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-9-2-4-11-8(7-9)1-3-10(13-11)5-6-14/h1-4,7,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJGMWAWDVEDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCO)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Fluoro-2-methylquinoline (1.00 g, 6.20 mmol) and sodium hydroxide were each added sequentially to the mixture of HCHO in water. Then 2 mL of EtOH were added to the mixture. The resulting solution was stirred at about 85° C. overnight. The organic layer was extracted with EA (3×10 mL), collected and dried with anhydrous Na2SO4, filtered and concentrated to afford a pink oil. The crude material was purified by chromatography on silica-gel (eluent: PE/EA=6/1) and then further purified by combi-flash chromatography (NH4HCO3/H2O, MeOH/H2O=40%-60%) to give 360 mg of the title product (yield: 30.3%).
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